Cas no 5107-18-6 (2-amino-6-(phenylformamido)hexanoic acid)

2-Amino-6-(phenylformamido)hexanoic acid is a modified amino acid derivative featuring a phenylformamido group at the sixth carbon of the lysine backbone. This compound is of interest in peptide synthesis and biochemical research due to its unique structural properties, which allow for selective functionalization and conjugation. The phenylformamido moiety enhances stability and provides a handle for further chemical modifications, making it valuable in the development of peptide-based therapeutics and probes. Its well-defined reactivity and compatibility with standard solid-phase peptide synthesis protocols offer advantages in precision and yield. This compound is particularly useful in studies requiring site-specific labeling or controlled peptide elongation.
2-amino-6-(phenylformamido)hexanoic acid structure
5107-18-6 structure
商品名:2-amino-6-(phenylformamido)hexanoic acid
CAS番号:5107-18-6
MF:C13H18N2O3
メガワット:250.29362
MDL:MFCD00136693
CID:843621

2-amino-6-(phenylformamido)hexanoic acid 化学的及び物理的性質

名前と識別子

    • N6-Benzoyl-DL-lysine
    • 2-Amino-6-(benzoylamino)hexanoic acid
    • 2-AMINO-6-BENZAMIDOHEXANOIC ACID
    • 2-amino-6-(phenylcarbonylamino)hexanoic acid
    • F0266-0844
    • N~6~-(phenylcarbonyl)lysine
    • N6-benzoyl-D-lysine
    • N6-Benzoyl-lysin
    • N6-benzoyl-lysine
    • Nepsilon-Benzoyllysine
    • N-l-benzoyl lysine
    • 2-amino-6-(phenylformamido)hexanoic acid
    • MDL: MFCD00136693
    • インチ: InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)
    • InChIKey: KODLJWKGAKBGOB-UHFFFAOYSA-N
    • ほほえんだ: O=C(O)C(N)CCCCNC(C1=CC=CC=C1)=O

計算された属性

  • せいみつぶんしりょう: 250.13200
  • どういたいしつりょう: 250.132
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

じっけんとくせい

  • 密度みつど: 1.186
  • ゆうかいてん: 268℃
  • ふってん: 521 ℃ at 760mmHg
  • フラッシュポイント: 268.9℃
  • 屈折率: 1.558
  • PSA: 92.42000
  • LogP: 2.08980

2-amino-6-(phenylformamido)hexanoic acid セキュリティ情報

2-amino-6-(phenylformamido)hexanoic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-amino-6-(phenylformamido)hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0266-0844-5μmol
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0266-0844-20μmol
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0266-0844-2μmol
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0266-0844-20mg
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0266-0844-1mg
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0266-0844-3mg
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0266-0844-50mg
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6 90%+
50mg
$160.0 2023-07-28
Enamine
EN300-7390867-0.5g
2-amino-6-(phenylformamido)hexanoic acid
5107-18-6
0.5g
$49.0 2023-07-09
Aaron
AR00E184-250mg
N6-Benzoyl-DL-lysine
5107-18-6 95%
250mg
$61.00 2023-12-15
Aaron
AR00E184-500mg
N6-Benzoyl-DL-lysine
5107-18-6 95%
500mg
$83.00 2023-12-15

2-amino-6-(phenylformamido)hexanoic acid 関連文献

2-amino-6-(phenylformamido)hexanoic acidに関する追加情報

2-Amino-6-(Phenylformamido)Hexanoic Acid: A Comprehensive Overview

2-Amino-6-(phenylformamido)hexanoic acid, also known by its CAS number 5107-18-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug delivery systems, bioconjugation, and advanced materials. Recent studies have highlighted its role in enhancing the stability and functionality of biomolecules, making it a valuable tool in contemporary research.

The chemical structure of 2-amino-6-(phenylformamido)hexanoic acid consists of a hexanoic acid backbone with an amino group at the second position and a phenylformamido group at the sixth position. This arrangement allows for versatile interactions, enabling the compound to serve as a linker or modifier in various chemical systems. The phenyl group introduces aromaticity, which can enhance stability and facilitate π-π interactions, while the amino and carboxylic acid groups provide sites for functionalization and reactivity.

Recent advancements in synthetic methodologies have made it possible to produce 2-amino-6-(phenylformamido)hexanoic acid with high purity and efficiency. Researchers have explored both traditional organic synthesis techniques and modern catalytic approaches to optimize its synthesis. For instance, coupling reactions using coupling agents like HATU or EDCI have been employed to assemble the molecule from its constituent parts. These methods not only improve yield but also ensure the preservation of sensitive functional groups.

In terms of applications, 2-amino-6-(phenylformamido)hexanoic acid has shown promise in the development of peptide-based drugs. Its ability to act as a bioisostere or a linker in peptide synthesis can enhance drug stability and bioavailability. Additionally, its use in click chemistry has been explored, where it serves as a platform for constructing complex molecular architectures with precision.

The compound's role in materials science is equally noteworthy. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been leveraged to create functional surfaces with tailored properties. For example, SAMs formed by 2-amino-6-(phenylformamido)hexanoic acid have been used in biosensors and nanotechnology applications due to their high stability and biocompatibility.

Recent studies have also investigated the potential of 2-amino-6-(phenylformamido)hexanoic acid in drug delivery systems. Its amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and targeting efficiency. This property makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.

In conclusion, 2-amino-6-(phenylformamido)hexanoic acid, with its CAS number 5107-18-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern scientific research.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:5107-18-6)2-amino-6-(phenylformamido)hexanoic acid
A828426
清らかである:99%
はかる:5g
価格 ($):270.0